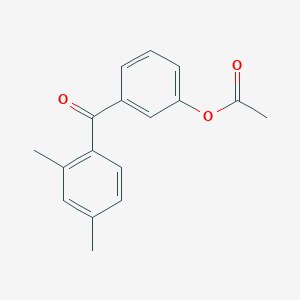

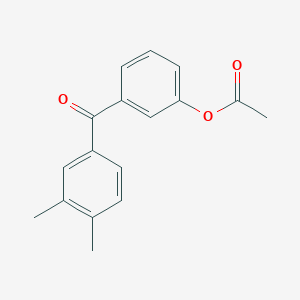

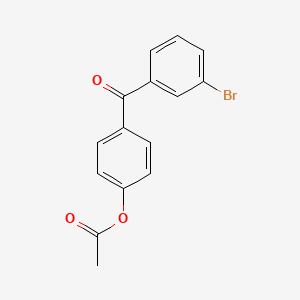

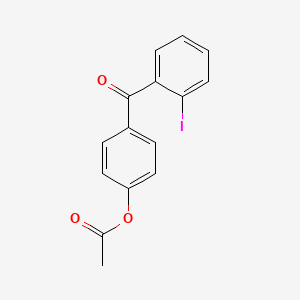

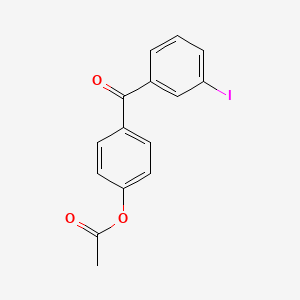

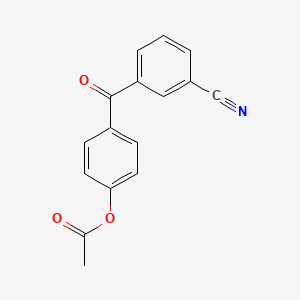

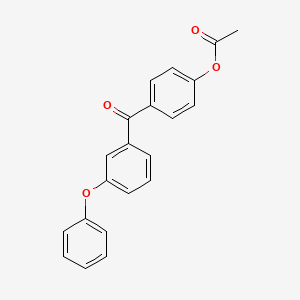

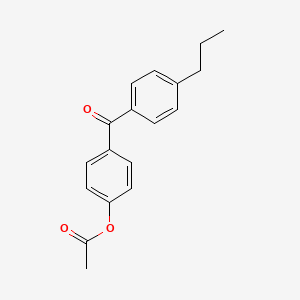

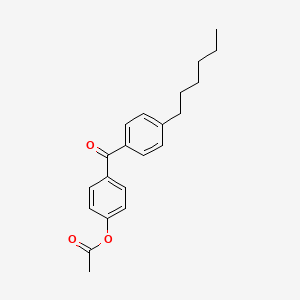

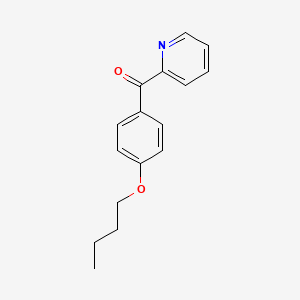

2-(4-Butoxybenzoyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Butoxybenzoyl)pyridine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are known for their diverse applications in the field of organic chemistry, particularly in the synthesis of polymers and pharmaceuticals. The presence of the pyridine moiety often imparts unique electronic and structural properties to these compounds, making them valuable in various chemical reactions and material science applications.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of a related compound, 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, involves a nitro displacement reaction followed by acidic hydrolysis and cyclodehydration . Another related compound, 2,6-Bis(3-aminobenzoyl)pyridine, is synthesized through a Friedel–Crafts acylation, nitration, and subsequent reduction . These methods highlight the intricate multi-step processes often required to synthesize pyridine-containing compounds.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can influence the physical and chemical properties of the compound. For example, the crystal structures of co-crystals involving 1,2-bis(pyridin-4-yl)ethane with 4-alkoxybenzoic acids, including 4-n-butoxybenzoic acid, demonstrate the importance of hydrogen bonding in the formation of stable crystal structures . These interactions are crucial for understanding the behavior of such compounds under various conditions.

Chemical Reactions Analysis

Pyridine derivatives participate in a variety of chemical reactions. The presence of functional groups attached to the pyridine ring can lead to different reactivity patterns. For example, the synthesis of polyimides from pyridine-containing monomers involves ring-opening polycondensation followed by thermal or chemical imidization . Additionally, the synthesis of pyrazolo[3,4-b]pyridines showcases the reactivity of pyridine derivatives in cyclocondensation reactions . These reactions are essential for creating complex molecules with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. Polyimides derived from pyridine-containing monomers exhibit good solubility in aprotic solvents, high thermal stability, and excellent mechanical properties . These properties make them suitable for applications that require materials with high performance at elevated temperatures. The solubility and thermal behavior of these compounds are often studied using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Applications De Recherche Scientifique

Organometallic Chemistry

2-(4-Butoxybenzoyl)pyridine and its derivatives are pivotal in forming N-heterocyclic complexes with metals such as rhodium and palladium. Simons et al. (2003) highlighted the synthesis of rhodium(I) and palladium carbene complexes using pincer ligands derived from reactions involving 2-(4-Butoxybenzoyl)pyridine, showcasing their utility in organometallic synthesis and potential catalytic applications (Simons et al., 2003).

Electrochemistry

Masllorens et al. (2006) investigated Ru-aqua complexes with mixed carbene and pyridylic ligands, including structures similar to 2-(4-Butoxybenzoyl)pyridine, for their electrochemical properties. Their findings open up possibilities for these compounds in electrochemical applications, especially in redox reactions and catalysis (Masllorens et al., 2006).

Polymer Synthesis

Wang et al. (2006) synthesized novel polyimides using a dianhydride monomer derived from 2-(4-Butoxybenzoyl)pyridine. These polyimides exhibit exceptional thermal stability and mechanical properties, demonstrating the compound's utility in high-performance polymer materials (Wang et al., 2006).

Adsorption Materials

Yang et al. (2019) developed an anionic In(III)-based metal-organic framework (MOF) using a ligand with pyridine sites similar to 2-(4-Butoxybenzoyl)pyridine for the selective adsorption and separation of organic cationic dyes. This study highlights the potential of such compounds in environmental cleanup and purification processes (Yang et al., 2019).

Supramolecular Chemistry

Panja et al. (2018) explored pyridine coupled mono and bisbenzimidazoles, akin to 2-(4-Butoxybenzoyl)pyridine, as supramolecular gelators. These compounds have shown selective metal ion sensing and ionic conductivity, indicating their applications in sensor technology and electronic devices (Panja et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

(4-butoxyphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-2-3-12-19-14-9-7-13(8-10-14)16(18)15-6-4-5-11-17-15/h4-11H,2-3,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULSOECPJZDKAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642011 |

Source

|

| Record name | (4-Butoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Butoxybenzoyl)pyridine | |

CAS RN |

898780-03-5 |

Source

|

| Record name | (4-Butoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.